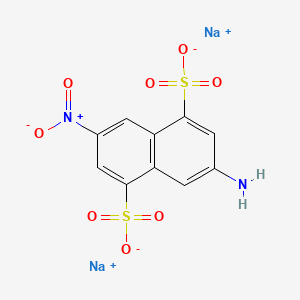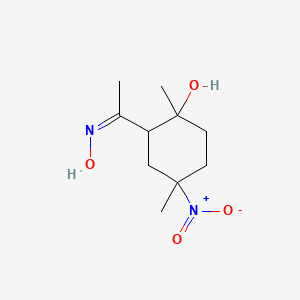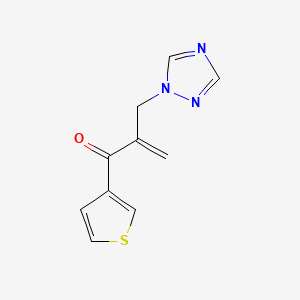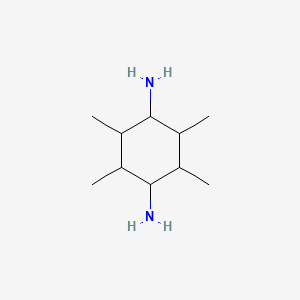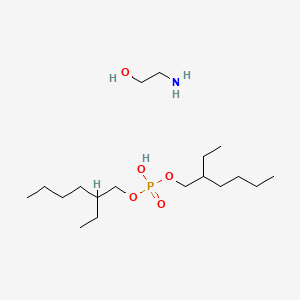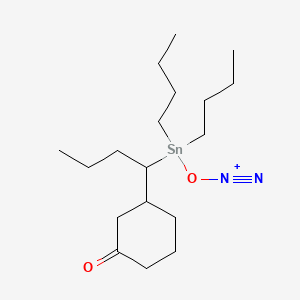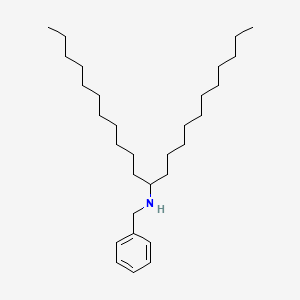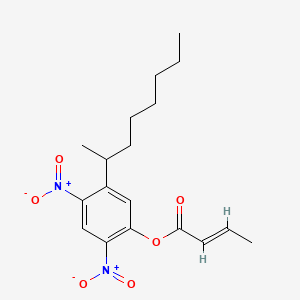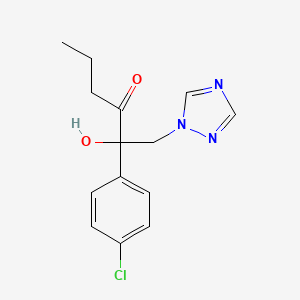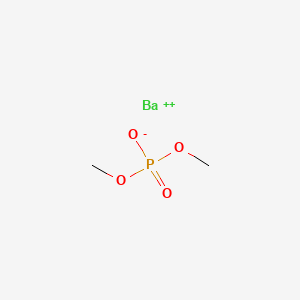
Barium dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium dimethyl phosphate: is an inorganic compound with the chemical formula Ba(CH₃O₄P)₂ It is a barium salt of dimethyl phosphate, which is derived from phosphoric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium dimethyl phosphate can be synthesized through the hydrolysis of trimethyl phosphate with a slight excess of barium hydroxide. The reaction typically involves the following steps:
Hydrolysis: Trimethyl phosphate is hydrolyzed using barium hydroxide.
Recrystallization: The resulting this compound is recrystallized from aqueous ethanol to obtain pure crystals.
Industrial Production Methods: The process may include steps such as purification, concentration, and crystallization to achieve the desired product characteristics .
Chemical Reactions Analysis
Types of Reactions: Barium dimethyl phosphate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing certain anions, this compound can form insoluble precipitates.
Substitution Reactions: It can participate in substitution reactions where the dimethyl phosphate group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Reagents: Common reagents used in reactions with this compound include sulfuric acid, sodium sulfate, and other ionic compounds.
Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures to ensure the desired reaction pathway and product formation.
Major Products:
Barium Sulfate: A common product formed from the reaction of this compound with sulfate ions.
Other Barium Salts: Depending on the reagents used, various barium salts can be formed through substitution reactions.
Scientific Research Applications
Chemistry: Barium dimethyl phosphate is used as a precursor in the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: In biological research, this compound can be used as a contrast agent in imaging techniques such as micro-computed tomography (micro-CT) to visualize vascular systems in tissues and organs .
Industry: In industrial applications, this compound is used in the production of high-purity barium salts and other specialized chemicals .
Mechanism of Action
The mechanism of action of barium dimethyl phosphate involves its interaction with various molecular targets and pathways. In imaging applications, it acts as a contrast agent by enhancing the visibility of vascular structures in imaging techniques. The compound’s high atomic number and density contribute to its effectiveness in absorbing X-rays, thereby providing clear and detailed images .
Comparison with Similar Compounds
Barium Phosphate: Another barium salt of phosphoric acid, used in similar applications but with different properties.
Barium Sulfate: Commonly used as a contrast agent in medical imaging, known for its high density and insolubility in water.
Barium Hydrogen Phosphate: Used in various industrial applications, including as a catalyst and in the production of specialty glasses.
Uniqueness: Barium dimethyl phosphate is unique due to its specific chemical structure and properties, which make it suitable for specialized applications in imaging and chemical synthesis. Its ability to form high-purity crystals and its effectiveness as a contrast agent in micro-CT imaging distinguish it from other barium compounds .
Properties
CAS No. |
17323-82-9 |
|---|---|
Molecular Formula |
C2H6BaO4P+ |
Molecular Weight |
262.37 g/mol |
IUPAC Name |
barium(2+);dimethyl phosphate |
InChI |
InChI=1S/C2H7O4P.Ba/c1-5-7(3,4)6-2;/h1-2H3,(H,3,4);/q;+2/p-1 |
InChI Key |
QEUPNFJJKJJTCD-UHFFFAOYSA-M |
Canonical SMILES |
COP(=O)([O-])OC.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



